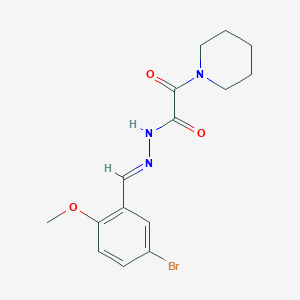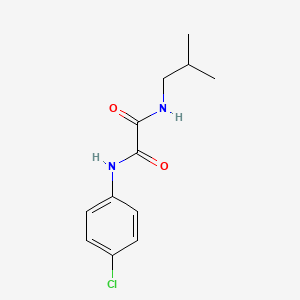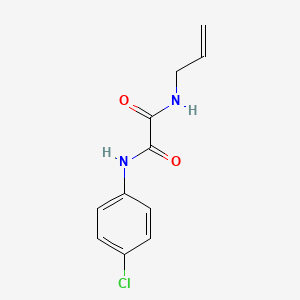![molecular formula C16H20BrN3O3 B3848567 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B3848567.png)
2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide
Overview
Description
2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide, also known as BHMC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BHMC has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in the cell. 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Furthermore, 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has also been shown to inhibit the growth of various bacteria and fungi. In addition, 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various microorganisms. 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide. One direction is the development of new drugs based on the structure of 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide for the treatment of various diseases. Another direction is the investigation of the potential use of 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide.
Scientific Research Applications
2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has been studied for its potential applications in various scientific research fields. It has been shown to possess anticancer, antifungal, and antibacterial properties. 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-23-14-8-7-12(17)9-11(14)10-18-20-16(22)15(21)19-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,19,21)(H,20,22)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLYKSIZRUAAN-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848486.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848492.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848504.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3848512.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848519.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848525.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848528.png)

![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848580.png)
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848582.png)

